molecular formula C13H12N2O3S2 B4818717 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-thiophenecarboxamide

4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-thiophenecarboxamide

Cat. No.: B4818717
M. Wt: 308.4 g/mol
InChI Key: IDLCIZPXNHEDBF-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-thiophenecarboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound features a unique structure that combines an indole moiety with a thiophene ring, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the indole and thiophene precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-thiophenecarboxamide is unique due to its combined indole and thiophene structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c14-13(16)12-7-10(8-19-12)20(17,18)15-6-5-9-3-1-2-4-11(9)15/h1-4,7-8H,5-6H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLCIZPXNHEDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CSC(=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-thiophenecarboxamide
Reactant of Route 3
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-thiophenecarboxamide
Reactant of Route 4
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-thiophenecarboxamide
Reactant of Route 6
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-thiophenecarboxamide

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